N-(Ethoxycarbonyl)anthranilic acid
Description
Contextualization within Anthranilic Acid Chemistry
Anthranilic acid (2-aminobenzoic acid) is an aromatic amino acid that serves as a precursor in the biosynthesis of tryptophan. wikipedia.orgcore.ac.uk Its derivatives are known for a wide range of biological activities and are integral to the synthesis of numerous pharmaceuticals and other commercially important compounds. afjbs.commdpi.comijpsjournal.com N-(Ethoxycarbonyl)anthranilic acid is a direct modification of the parent anthranilic acid, where one of the hydrogen atoms of the amino group is replaced by an ethoxycarbonyl group. This substitution significantly influences the reactivity and properties of the parent molecule.
Academic Significance of N-Substituted Anthranilic Acid Derivatives
N-substituted anthranilic acid derivatives are a class of compounds with considerable academic and industrial interest. They form the structural core of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and meclofenamic acid. wikipedia.orgafjbs.com The substitution on the nitrogen atom allows for the modulation of the compound's electronic and steric properties, leading to a diverse array of chemical reactivity and biological activity. ijddr.innih.gov Research into these derivatives has led to the discovery of compounds with anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.comijddr.innih.gov
Role of the Ethoxycarbonyl Moiety in Synthetic Design
The ethoxycarbonyl group (-COOEt) in this compound serves a dual purpose in synthetic chemistry, acting as both a protecting and an activating group. nih.gov
Protecting Group: The ethoxycarbonyl group protects the amino group from unwanted reactions, such as acylation or alkylation, allowing for selective transformations on other parts of the molecule. nih.govyoutube.com This protective function is crucial in multi-step syntheses where specific functional group manipulations are required. nih.gov The ethoxycarbonyl group can be readily removed under specific conditions to regenerate the free amine. nih.gov
Activating Group: In certain reactions, the ethoxycarbonyl group can act as an activating group. For instance, in N-acyl-Pictet–Spengler reactions, the ethoxycarbonyl residue activates the arylethylamine precursors for the cyclization reaction. nih.gov This activation facilitates the formation of new carbon-carbon bonds, which is a fundamental process in the construction of complex molecular architectures. nih.gov
The strategic use of the ethoxycarbonyl group simplifies synthetic routes and enhances the efficiency of chemical transformations. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H11NO4 | sigmaaldrich.com |
| Molecular Weight | 209.2 g/mol | sigmaaldrich.com |
| Appearance | White to pale-yellow crystalline powder | nih.gov |
| Melting Point | 146-148 °C | wikipedia.org |
Note: Some properties listed are for the parent compound, anthranilic acid, due to limited specific data for the N-ethoxycarbonyl derivative.
Table 2: Spectroscopic Data of N-Substituted Anthranilic Acid Derivatives
| Spectral Technique | Characteristic Absorption Bands (cm⁻¹) | Reference |
| FTIR (N-H Stretching) | 3250-3350 | ijddr.in |
| FTIR (Ar-H Stretching) | 3000-3100 | ijddr.in |
| FTIR (C=O Stretching) | 1670-1730 | ijddr.in |
| FTIR (C=N Stretching) | 1430-1600 | ijddr.in |
| FTIR (C-N Stretching) | 1100-1200 | ijddr.in |
This table provides a general overview of the characteristic infrared spectroscopy absorption bands for N-substituted anthranilic acid derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2-(ethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-6-4-3-5-7(8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFRUUXHDGHBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352064 | |
| Record name | N-(Ethoxycarbonyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41470-93-3 | |
| Record name | N-(Ethoxycarbonyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Ethoxycarbonyl Anthranilic Acid and Analogues
Direct N-Ethoxycarbonylation Approaches
The most straightforward method for the synthesis of N-(Ethoxycarbonyl)anthranilic acid involves the direct acylation of the amino group of anthranilic acid. This approach typically utilizes an ethoxycarbonylating agent, such as ethyl chloroformate.
Optimization of Reaction Conditions for N-Substitution
The direct N-ethoxycarbonylation of anthranilic acid with ethyl chloroformate is a well-established method. However, the reaction conditions can significantly influence the product distribution. A key challenge in this synthesis is the potential for the formation of isatoic anhydride (B1165640) as a major byproduct. Prolonged refluxing of a mixture of anthranilic acid and ethyl chloroformate can lead to the formation of isatoic anhydride, along with the desired this compound (referred to as monoethyl isatoate in some older literature) and diethyl isatoate. orgsyn.org
The choice of base and solvent is critical in optimizing the yield of the target compound. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Common bases include sodium hydroxide (B78521), potassium carbonate, and tertiary amines like triethylamine. The selection of an appropriate solvent, such as chloroform (B151607) or an aqueous medium, can also affect the reaction's efficiency and selectivity. nih.gov For instance, performing the reaction at controlled temperatures, typically between 10-20°C, in a biphasic system of chloroform and aqueous sodium hydroxide can favor the formation of the desired N-acylated product. nih.gov
Table 1: Influence of Reaction Parameters on the N-Ethoxycarbonylation of Anthranilic Acid
| Parameter | Variation | Observed Outcome on Product Formation |
| Reagent | Ethyl Chloroformate | Primary acylating agent for introducing the ethoxycarbonyl group. |
| Base | Sodium Hydroxide, Potassium Carbonate, Triethylamine | Neutralizes HCl byproduct, influencing reaction rate and yield. |
| Solvent | Chloroform, Water, Biphasic systems | Affects solubility of reactants and can influence side reactions. |
| Temperature | 10-20°C, Reflux | Lower temperatures may favor N-acylation, while reflux can promote isatoic anhydride formation. |
| Reaction Time | Varies | Prolonged reaction times can lead to byproduct formation. |
Catalytic Strategies for N-Acylation
While direct N-acylation can be effective, catalytic methods offer advantages in terms of milder reaction conditions and improved selectivity. Various catalysts have been explored for the N-acylation of amines, which can be applied to the synthesis of this compound. Iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines represents a catalytic approach to forming anthranilic acid derivatives, which could be adapted for the synthesis of N-acylated analogues. beilstein-journals.orgnih.gov
Rhodium(III)-catalyzed C–H bond amidation of anilides with isocyanates provides a direct route to N-acyl anthranilamides. myttex.net Although this method uses isocyanates instead of chloroformates, it highlights the potential of transition metal catalysis in the selective functionalization of the position ortho to the directing group, which is analogous to the N-acylation of anthranilic acid. The development of specific catalysts for the N-ethoxycarbonylation of anthranilic acid remains an area of interest for improving synthetic efficiency.
Synthesis via Functional Group Transformations of Anthranilic Acid Precursors
Alternative synthetic strategies involve the use of precursors that can be converted into this compound through functional group transformations. These methods can offer different selectivities and may be advantageous when the direct N-acylation is problematic.
Pathways from Isatoic Anhydride and Related Cyclized Forms
Isatoic anhydride is a versatile and common precursor for the synthesis of anthranilic acid derivatives. nih.gov The reaction of isatoic anhydride with nucleophiles can proceed via two main pathways: attack at the C4 carbonyl leading to the opening of the anhydride ring and subsequent decarboxylation, or attack at the C2 carbonyl.
The reaction of isatoic anhydride with alcohols, a process known as alcoholysis, can lead to the formation of anthranilate esters. nih.gov Specifically, the reaction with anhydrous primary aliphatic alcohols in the presence of a catalytic amount of a base such as sodium hydroxide or sodium ethoxide at approximately 60°C can produce high yields of the corresponding alkyl anthranilate. nih.gov While this reaction primarily yields the ester of anthranilic acid, under certain conditions, the formation of N-acylated products can occur. For example, the reaction of isatoic anhydride with isopropanol (B130326) has been reported to produce isopropyl N-o-carboxyphenyl carbamate (B1207046), a compound structurally similar to this compound. nih.gov This suggests that by carefully selecting the alcohol and reaction conditions, the synthesis of N-(alkoxycarbonyl)anthranilic acids from isatoic anhydride is feasible.
Table 2: Products from the Reaction of Isatoic Anhydride with Alcohols
| Alcohol | Product(s) | Reference |
| Methanol (B129727) | Methyl anthranilate | nih.gov |
| Ethanol (B145695) | Ethyl anthranilate | nih.gov |
| Isopropanol | Isopropyl anthranilate, Isopropyl N-o-carboxyphenyl carbamate | nih.gov |
The reaction of N-substituted isatoic anhydrides with nucleophiles also provides a route to N-substituted anthranilic acid derivatives. rsc.org
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not widely reported, related strategies have been developed for the synthesis of anthranilate esters. A metal- and oxidant-free multicomponent reaction of 2-nitrobenzaldehyde, malononitrile, and an alcohol can produce anthranilate esters. orgsyn.org This reaction proceeds through an intramolecular redox process, demonstrating the potential of MCRs to construct the anthranilate scaffold with various ester functionalities. The adaptation of such MCRs to incorporate the N-ethoxycarbonyl group could provide a novel and efficient synthetic route.
Sustainable and Green Chemistry Protocols in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For the synthesis of this compound and its analogues, several green approaches can be considered.
The use of water as a solvent is a key aspect of green chemistry. The synthesis of N-phenylanthranilic acid derivatives has been successfully achieved in aqueous media using a copper acetate (B1210297) catalyst and sodium acetate as the base. youtube.com This approach avoids the use of volatile organic compounds and offers a more environmentally friendly alternative.
Catalyst-free and solvent-free reaction conditions are also highly desirable. Mechanochemical methods, such as ball milling, have emerged as a powerful tool in green synthesis, often eliminating the need for solvents and reducing reaction times. These techniques could potentially be applied to the N-acylation of anthranilic acid.
Furthermore, the synthesis of quinazolinone derivatives, which often involves N-acylated anthranilic acid intermediates, has been demonstrated in deep eutectic solvents (DESs), which are biodegradable and have low toxicity. beilstein-journals.org The synthesis of the intermediate, 2-methyl-benzoxazinone, from anthranilic acid and acetic anhydride can be carried out in a DES, showcasing a greener alternative to conventional solvents. beilstein-journals.org These green methodologies provide a promising direction for the sustainable production of this compound and related compounds.
Advanced Techniques for Product Isolation and Purification
Following the synthesis of this compound, which is often achieved through the acylation of anthranilic acid with an acylating agent, the crude product typically requires purification to remove unreacted starting materials, byproducts, and other impurities. Advanced methodologies for isolation and purification are pivotal for obtaining a high-purity final product.
Solid-Phase Extraction (SPE):
Solid-phase extraction is a highly effective technique for purifying anthranilic acid derivatives from complex matrices, such as reaction mixtures or biological samples. nih.govresearchgate.net This method utilizes a solid stationary phase to selectively adsorb the target compound or impurities. For anthranilic acid derivatives, which are acidic, an anion-exchange SPE cartridge can be employed.
A typical procedure involves:
Conditioning the SPE cartridge with an appropriate solvent.
Loading the crude sample solution onto the cartridge.
Washing the cartridge to remove unbound impurities.
Eluting the desired this compound with a suitable solvent system, often involving a change in pH or ionic strength.
For instance, a silica-based strong anion-exchanger has been successfully used for the purification of anthranilic acid derivatives. nih.govresearchgate.net
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound and its analogs. nih.govresearchgate.net Reversed-phase HPLC, in particular, is widely used.
Key aspects of HPLC purification include:
Stationary Phase: C18 columns are commonly used, offering good separation for moderately polar compounds like this compound. nih.govresearchgate.net
Mobile Phase: A mixture of an aqueous buffer (often an acetate buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol is typical. nih.govresearchgate.net The composition of the mobile phase can be optimized to achieve the best separation.
Detection: A UV detector is commonly used, as the aromatic ring in the molecule absorbs UV light. nih.govresearchgate.net
A study on the simultaneous analysis of anthranilic acid derivatives utilized a mobile phase consisting of an acetic acid-sodium acetate buffer and acetonitrile, demonstrating the effectiveness of this technique. nih.gov
Advanced Crystallization Techniques:
While simple recrystallization is a fundamental purification method, advanced crystallization techniques can provide superior results, especially for achieving high purity and controlling crystal morphology.
Slow Evaporation: Growing single crystals by slow evaporation from a suitable solvent, such as ethanol, can yield highly pure material. rajpub.com This process involves dissolving the crude product in a minimal amount of hot solvent and allowing the solvent to evaporate slowly at room temperature.
Soxhlet Extraction: This continuous extraction method can be used to purify crude, solid this compound. The impure solid is placed in a thimble and continuously washed with a hot solvent, such as n-heptane. sciencemadness.org The pure compound dissolves and is collected in the boiling flask, leaving less soluble impurities behind.
Co-solvent Crystallization: In some cases, a mixture of solvents can be more effective for recrystallization than a single solvent. For example, dissolving the compound in a good solvent like ethanol and then adding a poor solvent like water can induce crystallization and improve purity. sciencemadness.org
The table below summarizes some advanced purification techniques and their relevant parameters for anthranilic acid derivatives.
| Technique | Stationary/Solid Phase | Mobile Phase/Solvent | Key Parameters | Reference |
| Solid-Phase Extraction (SPE) | Silica-based strong anion-exchanger | Acetonitrile, Acetate buffer | pH control, Eluent composition | nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase column | Acetonitrile/Acetate buffer | Isocratic or gradient elution, Flow rate, Detection wavelength | nih.govresearchgate.net |
| Soxhlet Extraction | N/A | n-Heptane | Reflux temperature, Extraction time | sciencemadness.org |
| Slow Evaporation Crystallization | N/A | Ethanol | Temperature, Evaporation rate | rajpub.com |
Chemical Reactivity and Derivatization of N Ethoxycarbonyl Anthranilic Acid
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for transformations, enabling the formation of esters and amides, and participating in cyclization reactions to form various heterocyclic systems.
Esterification and Amidation Reactions
The carboxylic acid moiety of N-(ethoxycarbonyl)anthranilic acid can be readily converted to its corresponding esters and amides through standard acylation procedures. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of various anthranilic acid esters has been reported for their applications in different industries. nih.gov Similarly, amidation can be carried out by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. nih.gov
The synthesis of amide derivatives is a key step in the preparation of many biologically active compounds. For example, coupling of anthranilic acid derivatives with various amines has been employed to produce compounds with potential antitubercular activity. proquest.com One common method involves the use of coupling agents like carbonyldiimidazole (CDI) to facilitate the formation of the amide bond. proquest.com The general reactivity for these transformations is well-established for anthranilic acid and its N-protected derivatives. nih.govnih.gov
| Reactant | Reagent | Product Type | Significance |
|---|---|---|---|
| N-protected Anthranilic Acid | Alcohol/Acid Catalyst | Ester | Intermediate for further synthesis |
| N-protected Anthranilic Acid | Amine/Coupling Agent | Amide | Precursor to bioactive molecules |
| 2-Amino-5-iodobenzoic acid | 3,4-dichlorobenzenesulfonyl chloride | Sulfonamide | Exploration of bioisosteric replacements proquest.com |
| N-Phenyl anthranilic acid | Thionyl chloride then Ammonia (B1221849) | Benzamide | Synthesis of potential antimicrobial agents nih.gov |
Intramolecular and Intermolecular Cyclization Reactions
The proximate positioning of the amino (or N-substituted amino) and carboxylic acid groups in this compound facilitates intramolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds, most notably quinazolinones. Thermal condensation of anthranilic acid derivatives with amides or nitriles can lead to the formation of 4(3H)-quinazolinones. google.com A common strategy involves the acylation of the amino group followed by dehydrative cyclization. For instance, N-acyl-anthranilic acids can be cyclized using acetic anhydride (B1165640) to form benzoxazinone (B8607429) intermediates, which then react with amines to yield quinazolinone derivatives. nih.gov
Intermolecular cyclization reactions are also prevalent. For example, the reaction of anthranilic acids with epoxides, catalyzed by lithium bromide under neat grinding conditions, provides an efficient and regioselective route to benzo[e] nih.govrsc.orgoxazepin-5-ones. organic-chemistry.org Furthermore, a photoredox-neutral system can enable the intramolecular decarboxylative cyclization of anthranilic acids to yield carbazoles. rsc.org
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| 5-Bromoanthranilic acid, 4-chloro-butyryl chloride | 1. Acylation, 2. Acetic anhydride, 3. Hydrazine (B178648) hydrate (B1144303) | Tricyclic 4(3H)-quinazolinone | nih.gov |
| N-(2-Pyridyl) anthranilic acids | Phosphorus oxychloride (POCl3) | 5-Chlorobenzo[b] rsc.orgbeilstein-journals.orgnaphthyridine | semanticscholar.org |
| Anthranilic acid, Epoxide | Neat grinding, LiBr | Benzo[e] nih.govrsc.orgoxazepin-5-one | organic-chemistry.org |
| N-Aryl anthranilic acids | Photocatalysis | Carbazole | rsc.org |
Modifications and Reactions at the N-Ethoxycarbonyl Group
The N-ethoxycarbonyl group serves as a protecting group for the amine, but it also presents opportunities for further chemical modifications through various cleavage and transformation reactions.
Decarboxylation and Hydrolysis Pathways
The decarboxylation of anthranilic acid itself is known to occur upon heating above its melting point or when boiled in water, a reaction that can be catalyzed by acid. researchgate.net While specific studies on the decarboxylation of this compound are less common, the general principles suggest that under harsh thermal conditions, loss of carbon dioxide from the carboxylic acid group could occur.
The hydrolysis of the N-ethoxycarbonyl group, a secondary carbamate (B1207046), can proceed under basic conditions. The mechanism of hydrolysis for such carbamates can vary. For secondary amine-derived carbamates, the hydrolysis often proceeds through an E1cb-type mechanism, which involves the formation of an isocyanate intermediate. nih.gov The rate and feasibility of hydrolysis can be influenced by the substituents on the nitrogen atom and the reaction conditions. Enzymatic hydrolysis of carbamates is also a known process, although the selectivity can vary depending on the enzyme used. nih.govresearchgate.net
Transamidation and Cleavage Reactions
The N-ethoxycarbonyl group can undergo transamidation reactions, which involve the exchange of the ethoxy group for an amino group. This transformation effectively converts the carbamate into a urea (B33335) derivative. Such reactions are often facilitated by activating the carbamate.
Aromatic Ring Functionalization and Substituent Effects
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the amino (or N-substituted amino) and carboxylic acid groups play a significant role in determining the position of substitution. The amino group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The outcome of substitution reactions will depend on the interplay of these electronic effects and the reaction conditions.
The synthesis of substituted anthranilic acids can be achieved through various methods, including the direct electrophilic substitution of anthranilic acid or its derivatives. nih.gov For example, chlorination of anthranilic acid can yield the 2,4-dichloro derivative. wikipedia.org Another approach involves the synthesis from substituted isatins, which upon oxidative cleavage with hydrogen peroxide in the presence of sodium hydroxide (B78521), yield the corresponding substituted anthranilic acids. nih.govumanitoba.ca Iron-catalyzed ortho-amination of aromatic carboxamides represents another modern method for introducing an amino group onto the aromatic ring. nih.gov The presence of substituents on the aromatic ring can, in turn, influence the reactivity of the carboxylic acid and N-ethoxycarbonyl groups.
Table of Compounds
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Role/Mention |
|---|---|---|---|
| This compound | C10H11NO4 | 209.20 | Subject of the article |
| Anthranilic acid | C7H7NO2 | 137.14 | Parent compound |
| 4(3H)-Quinazolinone | C8H6N2O | 146.15 | Cyclization product |
| Benzoxazinone | C8H5NO3 | 163.13 | Cyclization intermediate |
| Carbazole | C12H9N | 167.21 | Decarboxylative cyclization product |
| Benzo[e] nih.govrsc.orgoxazepin-5-one | C9H7NO2 | 161.16 | Intermolecular cyclization product |
| Isatin | C8H5NO2 | 147.13 | Precursor for substituted anthranilic acids |
Electrophilic and Nucleophilic Aromatic Substitution Studies
The substitution pattern on the benzene ring of this compound is a critical aspect of its reactivity, dictating the positions at which new functional groups can be introduced.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, the outcome is determined by the directing effects of the existing substituents. The N-(ethoxycarbonyl) group (an N-acylamino group) is an activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be donated to the ring. Conversely, the carboxylic acid group is a deactivating, meta-director because of its electron-withdrawing nature.
The combined influence of these two groups dictates the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. The powerful ortho, para-directing effect of the N-acyl group generally overrides the meta-directing effect of the carboxyl group. Therefore, electrophilic attack is predicted to occur primarily at the position para to the N-(ethoxycarbonyl) group (C5) and to a lesser extent at the ortho position (C3). researchgate.net
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | N-(Ethoxycarbonyl)-5-nitroanthranilic acid |
| Bromination | Br₂ / FeBr₃ | N-(Ethoxycarbonyl)-5-bromoanthranilic acid |
This table presents the predicted outcomes based on established principles of electrophilic aromatic substitution on substituted benzene rings.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. The parent this compound molecule is not suitably activated for NAS on its unsubstituted ring. However, derivatives of the compound, such as those containing a halogen at a position activated by a nitro group, could undergo NAS reactions. For instance, a fluorine atom at the C4 or C6 position of a nitro-substituted this compound derivative would be susceptible to displacement by nucleophiles.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound are excellent substrates for a variety of cross-coupling reactions. These reactions enable the introduction of a wide range of substituents onto the aromatic core, significantly expanding the synthetic utility of the parent compound.
For example, a bromo-substituted derivative of this compound could participate in several key transformations:
Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst to form a biaryl structure.
Heck Coupling: Reaction with an alkene under palladium catalysis to introduce a vinyl group.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.
Ullmann Condensation: A copper-catalyzed reaction, particularly useful for forming C-N and C-O bonds. This method is effective for the amination of 2-chlorobenzoic acids with aniline (B41778) derivatives to produce N-aryl anthranilic acids. nih.govijpsjournal.com
More advanced iron-catalyzed C-H activation methods can also be used to directly aminate aromatic carboxamides, offering an alternative route to complex anthranilic acid derivatives. nih.govelsevierpure.com
| Coupling Reaction | Catalyst System (Example) | Reactants | Product Type |
|---|---|---|---|
| Ullmann Condensation | CuI / Base | 5-Bromo-N-(ethoxycarbonyl)anthranilic acid + Aryl Amine | N-(Ethoxycarbonyl)-5-(arylamino)anthranilic acid |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | 5-Bromo-N-(ethoxycarbonyl)anthranilic acid + Arylboronic Acid | 5-Aryl-N-(ethoxycarbonyl)anthranilic acid |
| Heck Coupling | Pd(OAc)₂ / Ligand | 5-Bromo-N-(ethoxycarbonyl)anthranilic acid + Alkene | N-(Ethoxycarbonyl)-5-vinylanthranilic acid |
Chemo- and Regioselectivity in Complex Reaction Systems
The presence of multiple reactive sites makes this compound an interesting substrate for studying chemo- and regioselectivity.
Chemoselectivity is demonstrated in reactions where one functional group reacts in preference to another. A prime example is the synthesis of heterocyclic compounds. This compound is a type of N-acyl anthranilic acid, a classic precursor for heterocycles like quinazolinones and benzoxazinones. diva-portal.orgki.se
Formation of Benzoxazinones: Treatment with a dehydrating agent like acetic anhydride leads to intramolecular cyclization. This involves the reaction between the carboxylic acid and the N-acyl group, forming a six-membered 1,3-benzoxazin-4-one ring. The amino group's nucleophilicity is tempered by the ethoxycarbonyl group, allowing for selective reaction at the carboxylate.
Formation of Quinazolinones: The intermediate benzoxazinone can then react selectively with an amine (e.g., ammonia or a primary amine) at the electrophilic carbonyl carbon of the oxazinone ring, leading to ring-opening and subsequent recyclization to form a 4(3H)-quinazolinone.
| Starting Material | Reagents | Intermediate | Final Product | Selectivity Demonstrated |
|---|---|---|---|---|
| This compound | 1. Acetic Anhydride | 2-Ethoxy-4H-3,1-benzoxazin-4-one | - | Chemoselective intramolecular cyclization |
| 2-Ethoxy-4H-3,1-benzoxazin-4-one | 2. R-NH₂ | - | 3-R-2-ethoxy-3,4-dihydroquinazolin-4-one | Chemoselective aminolysis and recyclization |
Regioselectivity refers to the preferential reaction at one position over another. As discussed in section 3.3.1, electrophilic aromatic substitution on this compound is highly regioselective, favoring substitution at the C5 position. researchgate.net Similarly, transition-metal-catalyzed C-H activation reactions can be rendered highly regioselective through the use of appropriate directing groups, allowing for functionalization at a specific C-H bond ortho to the directing group. nih.govelsevierpure.com
Synthesis and Characterization of N Ethoxycarbonyl Anthranilic Acid Derived Heterocycles
Quinazoline-Based Scaffolds from N-(Ethoxycarbonyl)anthranilic Acid Derivatives
This compound and its parent compound, anthranilic acid, are fundamental building blocks in the construction of quinazoline (B50416) and its derivatives. These scaffolds are of significant interest due to their presence in numerous biologically active compounds.
Dihydroquinazolinone and Quinazolinone Formations
The synthesis of quinazolinone and its dihydro analogues from anthranilic acid derivatives is a well-established area of heterocyclic chemistry. A common and efficient method involves the acylation of anthranilic acid, followed by cyclization. For instance, the condensation of anthranilic acid with chloro-acyl chlorides produces N-acyl anthranilic acid, which can then be cyclized using acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate readily reacts with amines or hydrazine (B178648) hydrate (B1144303) to yield the desired quinazolinone derivatives. nih.govnih.gov
A highly relevant reaction involves the direct use of anthranilic acid with ethoxycarbonylisothiocyanate. This reaction leads to the formation of ethyl 4-oxo-2-thioxo-1,2-dihydroquinazoline-3(4H)-carboxylate. nih.govresearchgate.net This compound serves as a key intermediate for further functionalization and the construction of more complex heterocyclic systems. The presence of the ethoxycarbonyl group at the N-3 position and the thioxo group at the C-2 position offers multiple reactive sites for subsequent chemical transformations.
Another versatile approach is the Niementowski quinazoline synthesis, which involves the thermal condensation of anthranilic acid with formamide. researchgate.netgeneris-publishing.com While this method is effective, it often requires high temperatures. Variations of this synthesis, such as using anthranilic acid esters, may require even higher temperatures and longer reaction times to avoid thermal decarboxylation of the starting acid. google.com Modern modifications of the Niementowski reaction, for instance, using microwave irradiation and organic clay catalysts, offer a greener and more efficient route to quinazolin-4(3H)-one derivatives. ijarsct.co.in
The following table summarizes a selection of synthesized quinazolinone derivatives starting from anthranilic acid.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Anthranilic acid | Ethoxycarbonylisothiocyanate | Ethyl 4-oxo-2-thioxo-1,2-dihydroquinazoline-3(4H)-carboxylate | - | nih.gov, researchgate.net |
| Anthranilic acid | 3-Chloropropionyl chloride, Acetic anhydride, Hydrazine hydrate | 7,8-Dihydro-6H-pyridazino[6,1-b]quinazolin-10-one | - | nih.gov |
| 5-Bromoanthranilic acid | 4-Chlorobutyryl chloride, Acetic anhydride, Hydrazine hydrate | 8-Bromo-1,2,3,4-tetrahydropyridazino[6,1-b]quinazolin-10-one | - | nih.gov |
| Anthranilic acid | Formamide | Quinazolin-4-one | 96 | generis-publishing.com |
Thiazole (B1198619), Pyran, and Pyridine (B92270) Ring Annulations
The quinazoline scaffold derived from this compound derivatives can be further elaborated by the annulation of other heterocyclic rings, such as thiazole, pyran, and pyridine. nih.gov The ethyl 4-oxo-2-thioxo-1,2-dihydroquinazoline-3(4H)-carboxylate is particularly useful in this regard. The thioxo group can be S-alkylated with various α-halocarbonyl compounds. The resulting S-alkylated derivatives can then undergo heterocyclization reactions to afford fused systems. nih.govresearchgate.net
For example, the reaction of the S-alkylated quinazoline derivative with appropriate reagents can lead to the formation of thiazolo[3,2-a]quinazolinones. Similarly, intramolecular cyclization of suitably functionalized side chains can give rise to pyrano[2,3-b]quinazolines or pyrido[2,1-b]quinazolines. These annulation strategies significantly expand the structural diversity of heterocycles that can be accessed from this compound.
A notable method for the synthesis of pyridoquinazolones involves the carbodiimide-mediated condensation of anthranilic acids with pyridines, which proceeds through a dearomatization of the pyridine ring. rsc.org This approach provides a direct route to this class of fused heterocycles.
Pyrazole (B372694) and Isoxazole (B147169) System Construction
The construction of pyrazole and isoxazole rings from this compound derivatives represents another important avenue in heterocyclic synthesis.
An effective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the use of acetylenic ketones derived from ethyl 5-ethynylanthranilate. researchgate.net The cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines proceeds with high regioselectivity to yield pyrazoles containing an anthranilate moiety at the C-3 position. The reaction with N-alkylhydrazines, however, shows a significant decrease in regioselectivity. The initial products with acyl hydrazides are 5-hydroxypyrazolines, which can be dehydrated to the corresponding pyrazoles. researchgate.net
General methods for isoxazole synthesis often involve the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govnih.gov While direct examples starting from this compound are not prevalent, the principles can be applied to suitably functionalized derivatives. For instance, an anthranilic acid derivative could be converted to a propargyl ether, which can then undergo cycloaddition with a nitrile oxide to form the isoxazole ring. Another common route to isoxazoles is the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com
Other Fused and Spirocyclic Nitrogen Heterocycles
Beyond the common quinazoline, pyrazole, and isoxazole systems, this compound derivatives can be used to construct a variety of other fused and spirocyclic nitrogen heterocycles.
The formation of tricyclic fused quinazolinones, such as pyridazino[6,1-b]quinazolinones, has been achieved through the cyclization of N-acyl-anthranilic acids derived from the reaction of anthranilic acid with chloro-acyl chlorides, followed by reaction with hydrazine. nih.govnih.gov Another example of fused systems includes the synthesis of acridones by the ring closure of N-phenylanthranilic acid in the presence of sulfuric acid. orgsyn.org
The synthesis of spirocyclic heterocycles is a challenging yet rewarding area of organic synthesis. While direct synthesis from this compound is not widely reported, related structures provide insight into potential synthetic routes. For example, spiro-pyrimidinetriones, pyrazolidinediones, and isoxazolidinones have been prepared from intermediates containing a 4-cyano-4-ethoxycarbonyl-piperidine moiety. researchgate.net This suggests that the ethoxycarbonyl group in this compound could be exploited in the formation of spirocyclic systems.
Structure-Reactivity Correlations in Heterocyclic Products
The structure of the heterocyclic products derived from this compound has a direct impact on their reactivity. The presence of various functional groups and the nature of the heterocyclic ring system dictate the types of reactions these compounds can undergo.
In the case of ethyl 4-oxo-2-thioxo-1,2-dihydroquinazoline-3(4H)-carboxylate, the thioxo group at the C-2 position is a key reactive site. It readily undergoes S-alkylation, which is the first step in the annulation of thiazole rings. nih.govresearchgate.net The ethoxycarbonyl group at the N-3 position can also influence the reactivity of the quinazoline ring system and can be a site for further modification or removal.
In the synthesis of pyrano-[2,3-c]-pyrazoles, the nature of the substituent on the aromatic aldehyde used in the reaction has been shown to influence the reaction yield. arakmu.ac.ir Electron-donating groups on the phenyl ring of the aldehyde lead to higher yields compared to electron-withdrawing groups. This demonstrates a clear structure-reactivity relationship where the electronic properties of one of the reactants directly impact the efficiency of the cyclization reaction. arakmu.ac.ir
Furthermore, the regioselectivity of the cyclization to form pyrazoles from ethyl 5-(3-aryl-3-oxopropinyl)anthranilates is highly dependent on the nature of the hydrazine used. researchgate.net Arylhydrazines lead to a single regioisomer, whereas alkylhydrazines result in a mixture of products. This highlights how the steric and electronic properties of the reactants can control the outcome of the reaction. researchgate.net
Spectroscopic and Computational Elucidation of N Ethoxycarbonyl Anthranilic Acid
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are pivotal in the definitive identification and structural analysis of N-(Ethoxycarbonyl)anthranilic acid. By examining the interactions of the molecule with electromagnetic radiation, detailed information about its chemical environment, functional groups, and exact mass can be ascertained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the protons of the ethyl group (—CH₂CH₃) are expected to produce a characteristic quartet and triplet pattern. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the downfield region. The N-H proton signal would be a singlet, and its chemical shift would be sensitive to the solvent and concentration.
In the ¹³C NMR spectrum, distinct signals would be present for the carbonyl carbons of the carboxylic acid and the urethane (B1682113) functional groups. The aromatic carbons would generate signals in the typical aromatic region (approximately 110-150 ppm), while the ethyl group carbons would appear in the upfield region.
For comparison, the related compound, ethyl 2-aminobenzoate, shows characteristic signals for the ethyl ester group and the aromatic ring. Another analog, 2-ethoxycarbonylamino-4-nitro-6-ethyl benzoic acid, provides insight into the shifts influenced by the ethoxycarbonylamino moiety. prepchem.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet |
| Ethyl (-CH₂) | 4.1 - 4.3 | Quartet |
| Aromatic (Ar-H) | 7.0 - 8.2 | Multiplet |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) |
| Amide (N-H) | 8.5 - 9.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Ethyl (-CH₃) | ~14 |
| Ethyl (-CH₂) | ~61 |
| Aromatic (Ar-C) | 115 - 140 |
| Urethane (N-C=O) | 153 - 156 |
| Carboxylic Acid (-COOH) | 168 - 172 |
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁NO₄), the exact mass can be calculated and confirmed using high-resolution mass spectrometry, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
The mass spectrum would show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation, showing characteristic losses of the ethoxy group (—OCH₂CH₃), the carboxyl group (—COOH), and other fragments. While direct mass spectra for this specific compound are not widely published, data for related structures like ethyl anthranilate and other acylated anthranilic acids confirm the expected fragmentation pathways. researchgate.net
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.19 g/mol |
| Exact Mass | 209.0688 u |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide information about the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Key expected vibrations include:
N-H Stretch: A peak around 3300 cm⁻¹, which is typical for a secondary amide.
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid.
C=O Stretches: Two distinct carbonyl peaks are predicted. One for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the urethane (ester) group (around 1690-1710 cm⁻¹). For the related compound 2-ethoxycarbonylamino-4-nitro-6-ethyl benzoic acid, these bands are observed at 1720 cm⁻¹ and 1665 cm⁻¹, respectively. prepchem.com
C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophore, which consists of the substituted benzene ring. Anthranilic acid itself exhibits absorption maxima that are influenced by the solvent environment. nist.gov The addition of the N-ethoxycarbonyl group, an electron-withdrawing group, is expected to cause a shift in the absorption bands (a hypsochromic or bathochromic shift) compared to the parent anthranilic acid.
Quantum Chemical Modeling and Molecular Dynamics Simulations
Computational chemistry provides a theoretical framework to complement experimental data, offering insights into the electronic structure, stability, and reactivity of this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data from NMR and IR spectroscopy. nist.gov
For this compound, DFT calculations could be used to:
Optimize the molecular geometry to find the most stable three-dimensional conformation.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule.
Simulate the IR spectrum to help assign the experimentally observed vibrational bands to specific molecular motions.
Generate maps of electrostatic potential to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Studies on related anthranilic acid derivatives have successfully used DFT to correlate electronic properties with biological activity. nih.gov
Conformational Analysis and Tautomeric Equilibria
The flexibility of the ethoxycarbonyl and carboxylic acid groups allows for multiple possible conformations (rotamers). Conformational analysis, often performed using computational methods like DFT, can identify the lowest energy (most stable) conformers and the energy barriers between them. An intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the carboxylic acid is a possible stabilizing interaction.
A key feature of the parent compound, anthranilic acid, is its ability to exist in tautomeric forms, including a zwitterionic form where the amino group is protonated (—NH₃⁺) and the carboxylic acid is deprotonated (—COO⁻). However, in this compound, the nitrogen atom's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group of the urethane. This delocalization significantly reduces the basicity of the nitrogen atom, making protonation highly unfavorable. Consequently, the zwitterionic tautomer is not expected to be a significant species for this compound, and the neutral carboxylic acid form will be the overwhelmingly predominant tautomer.
Predictive Computational Studies for Molecular Interactions
Predictive computational studies are instrumental in modern chemistry for forecasting the behavior and interaction of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, computational methods such as Density Functional Theory (DFT), non-covalent interaction (NCI) analysis, and molecular docking provide profound insights into its electronic properties, stability, and potential as a ligand for biological targets.
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely applied to predict the physicochemical properties of molecules like this compound and its derivatives. jmchemsci.com DFT calculations, often performed at levels like B3LYP/6-311G(d,p), are used for geometry optimization to find the most stable conformation of the molecule. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a large energy gap implies high stability and low reactivity, whereas a small gap indicates a more reactive molecule. jmchemsci.com For derivatives of anthranilic acid, HOMO-LUMO analysis helps to understand their electronic behavior and reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Surface: The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. MEP analysis of anthranilic acid derivatives reveals the charge density distributions that can be correlated with their biological activity. jmchemsci.comnih.gov
Table 1: Key Parameters from DFT Analysis of Anthranilic Acid Derivatives.
| Computational Parameter | Significance | Typical Application for this compound |
|---|---|---|
| Geometry Optimization | Finds the lowest energy, most stable 3D structure. | Provides the foundational structure for all other computational analyses. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap suggests higher stability and lower reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites for electrophilic and nucleophilic interactions. | Identifies electron-rich (e.g., carbonyl oxygens) and electron-poor (e.g., amine hydrogen) regions. nih.gov |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of molecules in biological systems. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but collectively play a dominant role in molecular recognition and binding. rsc.orgnih.gov NCI analysis is a computational technique used to visualize and understand these weak interactions within a molecule or between molecules.
For this compound, intramolecular and intermolecular NCIs are crucial. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ethoxy oxygens), as well as aromatic rings, allows for a variety of non-covalent interactions. These interactions can significantly influence the crystal packing of the compound and its binding affinity to biological macromolecules. mdpi.com Computational tools can map these interactions, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding, which are essential for understanding its supramolecular chemistry. nih.govmdpi.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). journalgrid.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. nih.gov
For derivatives of anthranilic acid, molecular docking simulations have been employed to investigate their potential as inhibitors of various enzymes or as DNA-binding agents. nih.govnih.gov The process involves placing the optimized 3D structure of the ligand, such as this compound, into the active site of a target protein. The simulation then calculates the most stable binding poses and estimates the binding energy.
Key findings from docking studies on related anthranilic acid compounds show interactions with crucial amino acid residues in the active sites of enzymes or binding within the grooves of DNA. nih.gov These interactions are often stabilized by a network of non-covalent forces, including hydrogen bonds and hydrophobic interactions. nih.govmdpi.com Such studies can predict whether this compound might be a viable candidate for further development as a therapeutic agent by elucidating its binding mechanism at a molecular level. nih.govjournalgrid.com
Mechanistic Investigations and Reaction Pathway Analysis
Detailed Reaction Mechanisms for N-(Ethoxycarbonyl)anthranilic Acid Transformations
This compound, an N-acylated derivative of anthranilic acid, undergoes several key transformations, primarily centered around intramolecular cyclization and reactions leading to quinazolinone structures. The ethoxycarbonyl group plays a dual role, acting as both a protecting group for the amine and an activating group that influences the molecule's reactivity.
Cyclization to form Benzoxazinones:
A fundamental transformation of N-acylated anthranilic acids, including the ethoxycarbonyl derivative, is the cyclodehydration to form 2-substituted-4H-3,1-benzoxazin-4-ones. This reaction is typically promoted by dehydrating agents like acetic anhydride (B1165640) or cyanuric chloride. uomosul.edu.iqnih.gov
The proposed mechanism involves the following steps:
Activation of the Carboxylic Acid: The dehydrating agent (e.g., acetic anhydride) activates the carboxylic acid group of this compound, converting the hydroxyl group into a better leaving group. nih.govtandfonline.com
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide nitrogen performs an intramolecular nucleophilic attack on the activated carbonyl carbon of the carboxylic acid. nih.gov
Cyclization and Elimination: This attack leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of water (or a related species from the dehydrating agent) to form the stable six-membered benzoxazinone (B8607429) ring. tandfonline.com For instance, when using an iminium cation generated from cyanuric chloride and DMF, the cation efficiently cyclizes the N-acylated anthranilic acid via cyclodehydration under mild conditions. mdpi.com
Formation of Quinazolinones from Benzoxazinone Intermediate:
The benzoxazinone ring is a versatile intermediate that can react with various nucleophiles. A common subsequent reaction is the conversion to quinazolinones upon treatment with amines.
Nucleophilic Attack: An external amine nucleophile attacks the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. researchgate.net
Ring Opening: This attack leads to the opening of the oxazinone ring, forming an N-acetylanthranilamide derivative as an intermediate. researchgate.net
Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization occurs, where the newly introduced amine attacks the other carbonyl group, followed by the elimination of a water molecule to yield the final 2,3-disubstituted-4(3H)-quinazolinone. researchgate.netarabjchem.org
N-Acyl-Pictet–Spengler Type Reactions:
The N-ethoxycarbonyl group can also serve as an activating group in acid-mediated N-acyl-Pictet–Spengler reactions. researchgate.net This type of reaction is crucial for the synthesis of tetrahydroisoquinoline alkaloids.
Formation of N-Acyliminium Ion: In the presence of a strong acid, the N-ethoxycarbonyl group facilitates the formation of a highly electrophilic N-acyliminium ion intermediate. researchgate.net
Electrophilic Aromatic Substitution: This reactive intermediate then undergoes an intramolecular electrophilic attack on an electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the construction of the tetrahydroisoquinoline core. researchgate.net
Kinetic and Thermodynamic Parameters of Synthetic Routes
While detailed quantitative kinetic and thermodynamic studies specifically for this compound transformations are not extensively documented in publicly available literature, valuable insights can be inferred from reaction conditions reported for analogous N-acylated systems. Reaction parameters such as temperature, time, and yield provide a qualitative understanding of the reaction's feasibility and rate.
For example, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from a benzoxazinone intermediate (derived from N-acetylanthranilic acid) is typically conducted at elevated temperatures (e.g., 80°C), indicating a significant activation energy barrier for the ring-opening and recyclization steps. tandfonline.com The use of catalysts or highly reactive reagents like cyanuric chloride allows for milder reaction conditions, suggesting a lowering of this activation barrier. mdpi.comresearchgate.net
Similarly, thermal condensation reactions, such as the Niementowski synthesis of quinazolinones from anthranilic acid and amides, often require high temperatures (130-150 °C), which points to thermodynamically controlled processes with high activation energies. arabjchem.org The introduction of the N-ethoxycarbonyl group and subsequent cyclization to a benzoxazinone provides a more controlled, lower-temperature pathway to similar products.
The table below summarizes typical reaction conditions for transformations involving N-acylated anthranilic acids, which serve as a proxy for understanding the kinetic requirements.
| Transformation | Starting Material | Reagents/Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Benzoxazinone Formation | N-acyl anthranilic acids | Acetic Anhydride, reflux | 2-Substituted-benzoxazinone | Good | uomosul.edu.iqtandfonline.com |
| Benzoxazinone Formation | N-acyl anthranilic acids | Cyanuric chloride, DMF, room temp. | 2-Substituted-benzoxazinone | High | mdpi.com |
| Quinazolinone Synthesis | 2-Methyl-4H-benzoxazin-4-one + Amine | Choline Chloride:Urea (B33335) DES, 80°C | 2-Methyl-3-substituted-quinazolin-4(3H)-one | 53-84% | researchgate.net |
| N-Acyl-Pictet–Spengler | N-ethoxycarbonyl phenethylamines | Acid-mediated cyclization | N-ethoxycarbonyl tetrahydroisoquinolines | - | researchgate.net |
Elucidation of Intermediates and Transition States
The reaction pathways for this compound transformations are characterized by several key intermediates and transition states that dictate the final product structure.
Key Intermediates:
N-Acylated Anthranilic Acid: This is the starting point for many cyclization reactions. While stable, its structure allows for intramolecular reactions between the N-acyl and carboxylic acid moieties. nih.gov
Benzoxazinone: This is a crucial, isolable intermediate in the multi-step synthesis of quinazolinones and other heterocyclic systems. uomosul.edu.iqresearchgate.net Its formation from this compound proceeds via a cyclodehydration mechanism. The benzoxazinone itself is an electrophilic species, susceptible to nucleophilic attack.
N-Acyliminium Ion: In acid-catalyzed reactions like the Pictet-Spengler cyclization, the N-ethoxycarbonyl group promotes the formation of a highly reactive, non-stabilized N-acyliminium ion. researchgate.net The high electrophilicity of this intermediate is the driving force for the subsequent C-C bond formation. Computational studies and mechanistic experiments support the existence of these transient species. researchgate.net
Ring-Opened Amide: During the conversion of a benzoxazinone to a quinazolinone, the nucleophilic attack by an amine leads to a transient ring-opened o-amido-benzamide intermediate before the final recyclization step. arabjchem.org
Transition States:
The transition states in these reactions involve complex molecular rearrangements.
In the formation of benzoxazinones, the transition state involves the intramolecular approach of the amide nitrogen to the activated carboxylic acid carbonyl group, forming a strained cyclic structure that precedes the tetrahedral intermediate.
For the N-acyl-Pictet–Spengler reaction, computational studies suggest transition states where the chiral counteranion (derived from the acid catalyst) is paired with the N-acyliminium ion, influencing the stereochemical outcome of the cyclization. researchgate.net
In the conversion of benzoxazinones to quinazolinones, the transition state for the rate-determining step is likely the intramolecular cyclization of the ring-opened amide intermediate, which involves the formation of the new heterocyclic ring.
The elucidation of these intermediates and transition states relies on a combination of spectroscopic analysis of reaction mixtures, isolation of intermediates, and computational modeling to map the energy landscape of the reaction pathway.
Advanced Applications in Organic Synthesis Research
Utilization as a Versatile Building Block in Multistep Synthesis
The structural framework of N-(Ethoxycarbonyl)anthranilic acid makes it an exceptionally useful building block in multistep synthesis, enabling the construction of various heterocyclic compounds and complex molecular architectures. The ethoxycarbonyl group serves a dual function; it acts as a protecting group for the amine and as an activating group, facilitating specific chemical transformations. nih.govbeilstein-journals.org
A notable application is in the N-acyl-Pictet–Spengler reaction for synthesizing 1-benzyltetrahydroisoquinolines. nih.govbeilstein-journals.org In this methodology, the N-ethoxycarbonyl group activates the arylethylamine precursor for the cyclization reaction. nih.gov This approach has been successfully employed in the total synthesis of several racemic 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) alkaloids. nih.gov The process involves the cyclization of N-ethoxycarbonyl phenethylamines with ω-methoxystyrenes, where the ethoxycarbonyl group also protects phenolic residues that may be present on the aromatic rings. nih.govbeilstein-journals.org
Derivatives of anthranilic acid are fundamental to the synthesis of numerous heterocyclic systems. For instance, N-phenylanthranilic acid, a closely related derivative, is a key intermediate in the synthesis of acridone (B373769) through ring closure in concentrated sulfuric acid. orgsyn.org Similarly, N-substituted anthranilic acids are crucial precursors for creating N-arylated 3-hydroxyquinolin-4(1H)-ones. nih.gov These examples highlight how the anthranilic acid scaffold is a reliable starting point for constructing fused ring systems of medicinal and material interest. core.ac.ukdiva-portal.org
| Building Block | Reaction Type | Product Class | Reference |
| N-Ethoxycarbonyl Phenethylamines | N-acyl-Pictet–Spengler | 1-Benzyltetrahydroisoquinolines | nih.govbeilstein-journals.org |
| N-Phenylanthranilic Acid | Intramolecular Cyclization | Acridones | orgsyn.org |
| N-Substituted Anthranilic Acids | Cyclization | 3-Hydroxyquinolin-4(1H)-ones | nih.gov |
| Anthranils | Amination/Annulation | N-Heterocycles | rsc.org |
Precursor for the Generation of Diverse Chemical Libraries
In modern drug discovery and materials science, the ability to rapidly generate large collections of structurally diverse molecules is paramount. This compound and its derivatives serve as ideal precursors for creating such chemical libraries. A key strategy involves solid-phase synthesis, which allows for high-throughput production of compound collections for biological screening. nih.gov
One successful application of this approach is the preparation of a library of N-substituted 3-hydroxyquinolin-4(1H)-ones (3-HQs). nih.gov The synthesis was adapted to a solid support, enabling a simple, fast, and efficient method for generating a large number of 3-HQ analogues for biological evaluation. nih.gov This methodology demonstrates the utility of anthranilic acid derivatives in combinatorial chemistry. nih.gov
Furthermore, screening of large compound libraries has identified anthranilic acid derivatives as promising hit compounds for various biological targets. nih.gov For example, a screen of a 1280-fragment library led to the identification of an anthranilic acid series as inhibitors of the enzyme MabA (FabG1) in Mycobacterium tuberculosis. mdpi.com The existence and screening of these libraries underscore the importance of anthranilic acid as a core scaffold. Researchers have also developed versatile strategies to label carbohydrates with N-methyl-anthranilic acid, generating series of glycoprobes suitable for fluorescence-based screening assays to discover new drugs. rsc.org
Role in the Development of New Synthetic Reagents and Methodologies
The unique reactivity of this compound has spurred the development of novel synthetic methods and reagents. A significant advancement is the improved N-acyl-Pictet–Spengler condensation, which utilizes the N-ethoxycarbonyl group for both activation and protection. nih.govbeilstein-journals.org This dual-use strategy simplifies synthetic routes to complex alkaloids. beilstein-journals.org
Another key methodological development is the use of solid-phase synthesis for preparing N-substituted anthranilic acid derivatives. nih.gov This technique facilitates the easy removal of catalysts and provides intermediates in high purity, streamlining the synthesis of compounds like N-arylated 3-hydroxyquinolin-4(1H)-ones. nih.gov The development of new catalytic systems has also expanded the utility of anthranilic acid derivatives. For instance, an efficient Rh(III)-catalyzed C-H amination of benzoic acids using anthranils (a derivative of anthranilic acid) has been developed to rapidly assemble valuable anthranilic acid derivatives under mild conditions. researchgate.net These innovations showcase how the study of anthranilic acid chemistry leads to broader advancements in synthetic organic chemistry. google.com
| Methodology/Reagent | Description | Application | Reference |
| Improved N-acyl-Pictet–Spengler | Uses N-ethoxycarbonyl for dual activation and protection. | Synthesis of 1-benzyltetrahydroisoquinoline alkaloids. | nih.govbeilstein-journals.org |
| Solid-Phase Synthesis | Immobilized starting materials for easy purification. | Preparation of N-substituted anthranilic acid derivatives. | nih.gov |
| Rh(III)-Catalyzed C-H Amination | Employs anthranils for direct amination of benzoic acids. | Facile access to diverse anthranilic acid derivatives. | researchgate.net |
Contribution to Supramolecular Chemistry and Molecular Material Design
This compound and its parent structure are increasingly used in supramolecular chemistry and the design of advanced molecular materials. The ability to modify the anthranilic acid scaffold allows for the fine-tuning of molecular properties for specific applications. nih.govnih.gov
In the realm of materials science, anthranilic acid has been established as a versatile monomer for creating functional conducting polymer composites. mdpi.comresearchgate.net These polymers exhibit improved solubility and retain their electroactivity in neutral and alkaline conditions. mdpi.com The carboxylic acid group provides a site for post-polymer modification, which is crucial for applications such as corrosion protection, memory devices, and photovoltaics. mdpi.comresearchgate.net The polymer can also act as a framework for sequestering metal ions, which is useful for water treatment and for producing catalytic metallic nanoparticles. mdpi.com
The principles of molecular design are also applied to create biologically active molecules. By linking quinoline (B57606) and anthranilic acid moieties through pharmacophore hybridization, researchers have designed and synthesized novel hybrids with potent anti-inflammatory properties. nih.gov Computational studies, including molecular docking, guide the design of these molecules to ensure high binding affinity to their biological targets. nih.gov Similarly, modifications to an anthranilic acid dimer scaffold have been explored to enhance binding affinity to cholecystokinin (B1591339) (CCK) receptors, demonstrating the role of this compound in designing molecules with specific spatial arrangements for targeted biological interactions. nih.gov
Future Research Directions and Uncharted Territories
Innovations in Synthetic Strategies for N-(Ethoxycarbonyl)anthranilic Acid
Future synthetic strategies for this compound are expected to focus on enhancing efficiency, sustainability, and molecular diversity. One promising avenue is the development of advanced catalytic systems. For instance, iron-catalyzed ortho-amination of aromatic carboxamides presents a powerful method for constructing anthranilic acid derivatives. nih.gov The application of such catalysts could lead to more direct and atom-economical syntheses of this compound precursors.
Discovery of Novel Reactivity Patterns and Derivatizations
The unique structural features of this compound, namely the carboxylic acid and the N-ethoxycarbonyl group, offer a rich landscape for exploring novel reactivity and derivatizations. The ethoxycarbonyl group can function as both an activating and a protective group, a duality that can be exploited in novel synthetic routes. nih.gov For example, in N-acyl-Pictet–Spengler reactions, the ethoxycarbonyl group can facilitate cyclization to form complex heterocyclic structures like 1-benzyltetrahydroisoquinolines. nih.gov
Future research could focus on leveraging this dual functionality to create a diverse library of compounds. For instance, selective transformations of the carboxylic acid moiety, such as conversion to amides or esters, while preserving the N-ethoxycarbonyl group, could yield new classes of derivatives with unique biological or material properties. mdpi.com Conversely, modification of the N-ethoxycarbonyl group could provide access to different N-substituted anthranilic acids. The reaction of ethoxycarbonylcarbene with various substrates to form C-H bond insertion products also suggests potential for novel derivatizations. rsc.org
Integration with Emerging Synthetic Technologies
The integration of emerging synthetic technologies, such as photoredox catalysis and flow chemistry, holds immense potential for the synthesis and modification of this compound. Photoredox catalysis, which utilizes visible light to initiate redox reactions, offers a mild and efficient alternative to traditional methods. beilstein-journals.org This technology could be employed for novel cyclization reactions, such as the decarboxylative photocyclization of anthranilic acids to form carbazoles, or for the introduction of new functional groups under gentle conditions. rsc.orgmdpi.com The combination of photoredox catalysis with other catalytic systems, like N-heterocyclic carbene (NHC) or nickel catalysis, could enable previously inaccessible transformations, such as the direct acylation of C-H bonds. researchgate.netnih.gov
Flow chemistry, the continuous processing of chemical reactions in a reactor, offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and reproducible manufacturing processes. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.
Exploration of this compound in Interdisciplinary Research Fields
The versatile scaffold of this compound makes it a prime candidate for exploration in various interdisciplinary fields, most notably in medicinal chemistry and materials science. Anthranilic acid derivatives have a well-established history as privileged pharmacophores in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.comijpsjournal.comnih.gov this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. For example, it could be a precursor for the development of inhibitors of enzymes such as the mitogen-activated protein kinase (MAPK) pathway or α-glucosidase. nih.govnih.gov
In the realm of materials science, the aromatic structure and functional groups of this compound suggest its potential use as a building block for novel polymers, dyes, or fluorescent probes. Anthranilic acid itself is a known fluorescent tag, and its derivatives can be used in glycomics for the analysis of complex carbohydrates. nih.govnih.gov this compound could be functionalized to create new materials with tailored optical or electronic properties. Furthermore, the ability of anthranilic acids to form metal complexes opens up possibilities for the design of new catalysts or functional materials with unique coordination chemistry. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes to N-(Ethoxycarbonyl)anthranilic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is often synthesized via esterification of anthranilic acid with ethyl chloroformate under basic conditions. Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric control of the base (e.g., pyridine or triethylamine), and solvent choice (e.g., anhydrous THF or DCM). Competing acylation at the amino group can occur if protecting groups are not used . For example, in enzyme inhibition studies, this compound is released during hydrolysis of benzoxazinone-chymotrypsin adducts, suggesting its role as a transient intermediate in enzyme inactivation mechanisms .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar anthranilic acid derivatives?
- Methodological Answer :
- ¹H-NMR : The ethoxycarbonyl group introduces distinct signals: a triplet for the methyl group (δ ~1.3 ppm) and a quartet for the methylene group (δ ~4.2 ppm). The aromatic protons of the anthranilic acid core show splitting patterns dependent on substituent positions .
- IR : A strong carbonyl stretch (~1700–1750 cm⁻¹) for the ester group, alongside N-H stretches (~3300 cm⁻¹) from the amide/amine moiety, differentiates it from non-esterified derivatives .
Q. What are the common purification challenges for this compound, and how are they addressed?
- Methodological Answer : Crystallization from ethanol/water mixtures is effective due to moderate solubility differences. Impurities from incomplete esterification (e.g., free anthranilic acid) can be removed via acid-base extraction: dissolve in NaHCO₃, wash with organic solvent, and re-acidify the aqueous layer . Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves co-eluting byproducts .
Advanced Research Questions
Q. How does this compound participate in enzyme inhibition mechanisms, particularly in chymotrypsin inactivation?
- Methodological Answer : It acts as a hydrolytic product of benzoxazinone-based suicide inhibitors. During chymotrypsin inactivation, the active-site serine attacks the benzoxazinone C-4 carbonyl, forming a transient acyl-enzyme intermediate. Slow hydrolysis of this intermediate releases this compound, with kinetics influenced by substituent electronic effects (Hammett parameters) . Rate constants for hydrolysis (e.g., min⁻¹ at pH 7.1) can be quantified via stopped-flow spectroscopy or LC-MS monitoring .
Q. What strategies optimize regioselectivity in copper- or iron-catalyzed amination reactions involving anthranilic acid derivatives?
- Methodological Answer :
- Copper Catalysis : Use of 2-chlorobenzoic acid with electron-deficient anilines in the presence of CuI/1,10-phenanthroline achieves >90% regioselectivity for N-aryl anthranilic acids. Steric hindrance (e.g., 2,6-dimethylaniline) requires elevated temperatures (110°C) .
- Iron Catalysis : Iron/diphosphine systems (e.g., FeCl₃/Xantphos) enable ortho-C-H amidation of carboxamides with N-chloroamines. Ligand choice and directing groups (e.g., 8-quinolinylamide) are critical for selectivity .
Q. How can Fischer indolization of N-(α-ketoacyl)anthranilic acids be tailored to synthesize indole-carboxamido benzoic acids with varied substituents?
- Methodological Answer : Reaction optimization includes:
- Acid Catalysis : HCl in ethanol/water (1:1) at reflux promotes cyclization while minimizing hydrolysis of the ketoacyl group.
- Substituent Effects : Electron-withdrawing groups on the anthranilic acid core (e.g., NO₂ at R₆) accelerate indole formation but may require lower temperatures to suppress side reactions. Multinuclear NMR (¹H, ¹³C, ¹⁵N) confirms regiochemistry and detects rotamers in products .
Q. What computational methods validate the molecular geometry and vibrational spectra of N-substituted anthranilic acid derivatives?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level reproduces X-ray crystallographic data (bond lengths, angles) with <2% deviation. Vibrational frequencies (IR/Raman) are scaled by 0.961–0.983 to match experimental values. Discrepancies in NH/OH stretching regions highlight limitations in modeling hydrogen bonding .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
